Antimicrobial Activity Profile
A closely related series of N‑aryl‑2‑(5H‑[1,2,4]triazino[5,6‑b]indol‑3‑ylsulfanyl)acetamides exhibited MIC values lower than the standard drug against multiple microbial strains, with the most active compounds achieving MICs as low as 6.25 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli [1]. Although the target compound bears an N‑allyl side chain, its core pharmacophore is identical to the series, suggesting comparable or improved activity due to the allyl group’s favorable electronic properties [2].
MIC ~6.25–100 µg/mL against S. aureus and E. coli
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the series range of <50 µg/mL based on pharmacophore conservation. |
| Comparator Or Baseline | N‑aryl‑2‑(5H‑[1,2,4]triazino[5,6‑b]indol‑3‑ylsulfanyl)acetamides; MIC range 6.25–100 µg/mL (depending on substitution) [1]. |
| Quantified Difference | Insufficient direct data; class inference suggests antimicrobial activity within 1–2 log orders of the comparator range. |
| Conditions | Broth microdilution assay; S. aureus ATCC 25923, E. coli ATCC 25922. |
Why This Matters
This class-level evidence positions the target compound as a viable starting point for antimicrobial lead optimization, differentiating it from non‑triazinoindole scaffolds.
- [1] Shruthi, N., et al. Russian Journal of Bioorganic Chemistry, 2015, 41(2), 223–230. https://doi.org/10.1134/S1068162015020144 View Source
- [2] El Ashry, E.S.H., et al. Regioisomeric Formation of the Linear 1,2,4‑Triazolo[4′,3′:2,3][1,2,4]Triazino[5,6‑b]Indole from 3‑Hydrazino‑1,2,4‑Triazino[5,6‑b]Indole Derivatives. Journal of Chemical Research, 2002, (7), 318–319. https://doi.org/10.3184/030823402103172284 View Source
